3-(Thiazolidin-3-yl)isonicotinaldehyde
Overview
Description
3-(Thiazolidin-3-yl)isonicotinaldehyde is a heterocyclic compound that features a thiazolidine ring fused with an isonicotinaldehyde moiety Thiazolidine rings are five-membered rings containing both sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolidin-3-yl)isonicotinaldehyde typically involves the condensation of a thiol with an aldehyde. One common method is the reaction between thioamides and acetylene dicarboxylate in ethanol at ambient temperature, which produces thiazolidine derivatives . Another approach involves the reaction of thioamides with oxalyl chloride in dry acetonitrile at elevated temperatures .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazolidin-3-yl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(Thiazolidin-3-yl)isonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used to study the interactions of thiazolidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Thiazolidin-3-yl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.
Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Isonicotinaldehyde: The parent compound without the thiazolidine ring.
Uniqueness
3-(Thiazolidin-3-yl)isonicotinaldehyde is unique due to the combination of the thiazolidine ring and the isonicotinaldehyde moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its utility in medicinal chemistry .
Properties
IUPAC Name |
3-(1,3-thiazolidin-3-yl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-8-1-2-10-5-9(8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOYSRWWGMYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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